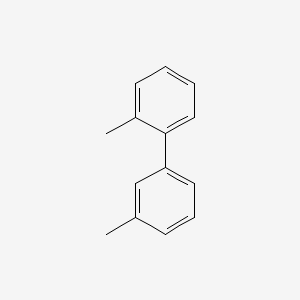

2,3'-Dimethylbiphenyl

Vue d'ensemble

Description

2,3’-Dimethylbiphenyl is an organic compound with the molecular formula C14H14 It is a derivative of biphenyl, where two methyl groups are attached to the 2 and 3 positions of the biphenyl structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2,3’-Dimethylbiphenyl can be synthesized through several methods:

From m-bromotoluene or m-iodotoluene: These compounds react with sodium to form 2,3’-dimethylbiphenyl.

Copper Powder Method: m-iodotoluene can be treated with copper powder to yield 2,3’-dimethylbiphenyl.

Reduction of 4,4’-dihydroxy-3,3’-dimethylbiphenyl: This compound can be reduced using zinc dust.

Heating with Hydriodic Acid and Phosphorus: 4,4’-dichloro-3,3’-dimethylbiphenyl can be heated with hydriodic acid and phosphorus to produce 2,3’-dimethylbiphenyl.

Industrial Production Methods: Industrial production methods for 2,3’-dimethylbiphenyl typically involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: 2,3’-Dimethylbiphenyl undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can yield hydrogenated biphenyl derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the biphenyl rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products:

Oxidation: Quinones and other oxidized biphenyl derivatives.

Reduction: Hydrogenated biphenyl derivatives.

Substitution: Halogenated, nitrated, and sulfonated biphenyl derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C14H14

- Molecular Weight : 182.26 g/mol

- IUPAC Name : 1-methyl-2-(3-methylphenyl)benzene

The compound's structure enables it to participate in various chemical reactions, including oxidation, reduction, and electrophilic aromatic substitution. These reactions are crucial for synthesizing more complex organic molecules.

Chemistry

2,3'-Dimethylbiphenyl serves as an intermediate in the synthesis of complex organic compounds. It can undergo various transformations that are essential for developing new materials and chemicals.

Biology

Research has indicated potential biological activities associated with this compound. It is studied for its interactions with biomolecules and possible therapeutic effects. Preliminary studies have suggested that it may exhibit antioxidant properties and influence metabolic pathways through enzyme inhibition and receptor modulation.

Medicine

The compound is investigated for its potential therapeutic properties. It serves as a building block in drug development, particularly in designing compounds that target specific biological mechanisms. For instance, it has been explored in the context of FimH antagonists, which are relevant for treating bacterial infections .

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals. Its unique properties make it suitable for formulating advanced materials used in various sectors such as pharmaceuticals and polymers.

Case Study 1: Methylation Reactions

A study investigated the methylation of 4-methylbiphenyl using zeolite catalysts to produce this compound. The research highlighted the impact of zeolite type on product selectivity and yield, demonstrating that specific catalysts could enhance the formation of desired isomers .

| Catalyst Type | Selectivity (%) | Conversion (%) |

|---|---|---|

| HY | Low | Moderate |

| HM | Low | Moderate |

| ZSM-5 (80) | Moderate | High |

This study underscores the importance of catalyst selection in optimizing chemical reactions involving this compound.

Another research effort focused on assessing the biological activity of this compound derivatives. The findings suggested that these compounds could inhibit specific enzymes involved in metabolic pathways, indicating potential therapeutic applications .

Comparison with Related Compounds

| Compound | Key Features | Applications |

|---|---|---|

| 4-Methylbiphenyl | One methyl group; less complex | Used in various chemical syntheses |

| Biphenyl | No methyl groups; simpler structure | Solvent and intermediate in organic synthesis |

| 2',6'-Dimethylbiphenyl-3-carboxylic acid | Carboxylic acid functional group; different methyl positions | Explored for medicinal chemistry |

Mécanisme D'action

The mechanism of action of 2,3’-dimethylbiphenyl involves its interaction with various molecular targets and pathways. As a biphenyl derivative, it can participate in:

Catalytic Reactions: Acting as a ligand in metal-catalyzed reactions.

Electron Transfer Reactions: Due to its aromatic nature, it can participate in electron transfer processes.

Comparaison Avec Des Composés Similaires

- 2,2’-Dimethylbiphenyl

- 3,3’-Dimethylbiphenyl

- 4,4’-Dimethylbiphenyl

Comparison: 2,3’-Dimethylbiphenyl is unique due to the specific positioning of the methyl groups, which can influence its chemical reactivity and physical properties. Compared to other dimethylbiphenyl isomers, it may exhibit different steric and electronic effects, impacting its behavior in chemical reactions and applications.

Activité Biologique

2,3'-Dimethylbiphenyl, with the molecular formula C14H14, is a biphenyl derivative that has garnered attention for its potential biological activities. This compound is characterized by two methyl groups located on the ortho positions of the biphenyl structure, which may influence its interaction with biological systems. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Weight : 182.26 g/mol

- CAS Number : 611-43-8

- Structure : The compound consists of two phenyl rings connected by a single bond, with methyl groups at the 2 and 3 positions of one of the rings.

Antiseizure Activity

Recent studies have explored the antiseizure potential of various biphenyl derivatives, including this compound. A notable research effort involved screening structural analogs for their efficacy in zebrafish models of epilepsy. In this study, several biphenyl compounds were tested for their ability to mitigate seizure activity. While this compound was not highlighted as a lead compound, it was included in a broader investigation into the antiseizure properties of biphenyl derivatives .

Protein Binding and Specificity

The biphenyl structure is known to facilitate binding to a variety of proteins due to its conformational flexibility and hydrogen-bonding potential. Research indicates that compounds containing biphenyl moieties can exhibit high levels of specificity in protein interactions. This characteristic makes them attractive candidates for drug development in medicinal chemistry .

Synthesis and Biological Evaluation

A study conducted by Montero et al. synthesized peptide-biphenyl hybrids that included dimethylbiphenyl structures. These compounds were evaluated for their biological activity as calpain inhibitors, showcasing the potential for biphenyl derivatives to serve as scaffolds in drug design . The synthesis involved coupling small peptide chains with biphenyl structures to enhance bioactivity.

Comparative Analysis of Biological Activities

The following table summarizes the biological activities associated with various dimethylbiphenyl compounds based on available literature:

Toxicity and Safety Considerations

While exploring its biological activity, it is essential to note that biphenyl compounds can exhibit varying degrees of toxicity. For instance, exposure to certain dimethylbiphenyl derivatives has been associated with harmful effects if ingested or inhaled. Safety data indicate that compounds like this compound may cause skin irritation and respiratory issues upon exposure .

Propriétés

IUPAC Name |

1-methyl-2-(3-methylphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14/c1-11-6-5-8-13(10-11)14-9-4-3-7-12(14)2/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZQLBACCROFUKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC=CC=C2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30209983 | |

| Record name | 1,1'-Biphenyl, 2,3'-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30209983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

611-43-8 | |

| Record name | 2,3′-Dimethyl-1,1′-biphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=611-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3'-Dimethylbiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Biphenyl, 2,3'-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30209983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3'-DIMETHYLBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VV20O621U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the focus of the research paper on 2,3'-dimethylbiphenyl?

A1: The research paper investigates the kinetics of the cyclization reaction of this compound. [] This reaction is significant because it leads to the formation of more stable polycyclic aromatic hydrocarbons (PAHs). The paper also examines how the relative concentration of this compound changes in sediments over time, a process known as maturation. This information helps understand the fate and persistence of this compound in the environment.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.